molecular formula C6H12O2 B6160722 (1R,3R)-cyclohexane-1,3-diol CAS No. 1062626-08-7

(1R,3R)-cyclohexane-1,3-diol

Cat. No.: B6160722
CAS No.: 1062626-08-7
M. Wt: 116.2
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Description

(1R,3R)-cyclohexane-1,3-diol is a chiral diol with two hydroxyl groups attached to a cyclohexane ring The compound is notable for its stereochemistry, which is specified by the (1R,3R) configuration, indicating the spatial arrangement of the hydroxyl groups on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(1R,3R)-cyclohexane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of 1,3-cyclohexanedione using a chiral reducing agent to ensure the correct stereochemistry. Another method includes the dihydroxylation of cyclohexene using osmium tetroxide followed by a chiral resolution step to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 1,3-cyclohexanedione in the presence of a chiral catalyst. This method is favored due to its efficiency and the high enantiomeric purity of the product. The reaction is typically carried out under mild conditions to prevent over-reduction and to maintain the integrity of the cyclohexane ring.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-cyclohexane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives with different functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed

    Oxidation: Cyclohexane-1,3-dione or cyclohexane-1,3-dicarboxylic acid.

    Reduction: Cyclohexane derivatives with varying degrees of hydrogenation.

    Substitution: Halogenated cyclohexane derivatives or ethers.

Scientific Research Applications

(1R,3R)-cyclohexane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems as a precursor to bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and other materials due to its unique structural properties.

Mechanism of Action

The mechanism by which (1R,3R)-cyclohexane-1,3-diol exerts its effects depends on the specific application. In chemical reactions, the compound’s hydroxyl groups can participate in hydrogen bonding and other interactions that influence the reactivity and selectivity of the reactions. In biological systems, the compound may interact with enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-cyclohexane-1,3-diol: The enantiomer of (1R,3R)-cyclohexane-1,3-diol with different stereochemistry.

    Cyclohexane-1,2-diol: A diol with hydroxyl groups on adjacent carbon atoms.

    Cyclohexane-1,4-diol: A diol with hydroxyl groups on opposite carbon atoms.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

1062626-08-7

Molecular Formula

C6H12O2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

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